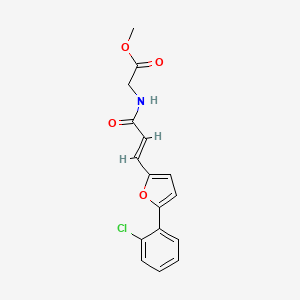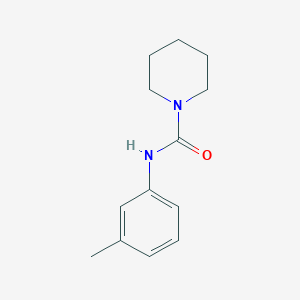![molecular formula C19H16N2O4 B11962024 3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide CAS No. 853329-15-4](/img/structure/B11962024.png)
3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide is an organic compound with the molecular formula C19H16N2O4 and a molecular weight of 336.35 g/mol This compound is characterized by the presence of a nitrophenyl group, a furan ring, and a phenylpropanamide moiety
Méthodes De Préparation
The synthesis of 3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide typically involves the reaction of 3-nitrobenzaldehyde with furfural in the presence of a base to form the intermediate 3-[5-(3-nitrophenyl)-2-furyl]propanoic acid. This intermediate is then reacted with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The furan ring can also participate in various biochemical pathways, leading to the modulation of cellular processes . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide can be compared with other similar compounds, such as:
3-[5-(3-nitrophenyl)-2-furyl]propanoic acid: This compound lacks the phenylpropanamide moiety but shares the nitrophenyl and furan groups.
3-[5-(3-nitrophenyl)thiophen-2-yl]propanoic acid: This compound contains a thiophene ring instead of a furan ring, which can lead to different chemical properties and reactivity.
1,3,4-thiadiazole derivatives: These compounds have shown similar antimicrobial properties and are used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
853329-15-4 |
|---|---|
Formule moléculaire |
C19H16N2O4 |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
3-[5-(3-nitrophenyl)furan-2-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C19H16N2O4/c22-19(20-15-6-2-1-3-7-15)12-10-17-9-11-18(25-17)14-5-4-8-16(13-14)21(23)24/h1-9,11,13H,10,12H2,(H,20,22) |
Clé InChI |
MPAKGCHGSXROIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-2-[(E)-{[3-(2-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11961944.png)
![N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline](/img/structure/B11961945.png)
![4-Methoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961953.png)

![2-[(5E)-5-(4-butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11961962.png)
![2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11961967.png)




![4-(4-methylphenyl)-N-[(E)-1-naphthylmethylidene]-1-piperazinamine](/img/structure/B11961994.png)

![Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]-](/img/structure/B11961996.png)

